Mercury, bis(chloroethyn-1-yl)-

Description

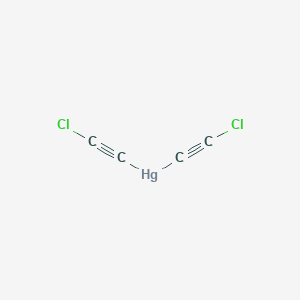

Mercury, bis(chloroethyn-1-yl)- (C₄Cl₂Hg, CAS 64771-59-1) is an organomercury compound characterized by a central mercury atom bonded to two chloroethynyl (Cl–C≡C–) groups . Its molecular weight is 319.54 g/mol, distinguishing it from simpler alkyl- or arylmercury compounds. Limited data are available on its specific physicochemical properties, but its structural complexity suggests unique thermal and chemical behavior compared to linear or less substituted mercury compounds.

Properties

CAS No. |

64771-59-1 |

|---|---|

Molecular Formula |

C4Cl2Hg |

Molecular Weight |

319.54 g/mol |

IUPAC Name |

bis(2-chloroethynyl)mercury |

InChI |

InChI=1S/2C2Cl.Hg/c2*1-2-3; |

InChI Key |

VMQQWTVMDVNGJU-UHFFFAOYSA-N |

Canonical SMILES |

C(#C[Hg]C#CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Metathesis with Mercury Salts

A plausible pathway involves the reaction of mercury(II) chloride with alkali metal chloroethynylides:

Critical Considerations:

-

Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of ionic intermediates.

-

Temperature Control: Reactions are typically conducted at 0–25°C to prevent decomposition of sensitive acetylides.

-

Byproduct Management: Sodium chloride precipitation drives the reaction forward, necessitating inert atmospheres to avoid oxidation.

Mercury Oxide Route

Mercury(II) oxide reacts with chloroacetylene under controlled conditions:

Optimization Parameters:

-

Acid Catalysis: Trace HCl accelerates proton transfer, though excess acid risks HgO dissolution.

-

Moisture Sensitivity: Anhydrous conditions are critical to prevent hydrolysis of the ethynyl groups.

Mechanistic Insights and Side Reactions

Competing Pathways

Chemical Reactions Analysis

Mercury, bis(chloroethyn-1-yl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form mercury(II) oxide and other by-products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert Mercury, bis(chloroethyn-1-yl)- to elemental mercury and other reduced forms. Reducing agents such as sodium borohydride are often used.

Substitution: The chloroethynyl groups can be substituted with other functional groups through reactions with nucleophiles.

Scientific Research Applications

Mercury, bis(chloroethyn-1-yl)- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other mercury-containing compounds.

Biology: Studies on the toxicity and biological effects of mercury compounds often use Mercury, bis(chloroethyn-1-yl)- as a model compound.

Medicine: Research into the potential therapeutic uses of mercury compounds includes investigations involving Mercury, bis(chloroethyn-1-yl)-.

Industry: This compound is used in the development of materials with specific properties, such as catalysts and sensors

Mechanism of Action

The mechanism of action of Mercury, bis(chloroethyn-1-yl)- involves its interaction with cellular components, particularly thiol groups in proteins. The compound can bind to these groups, disrupting protein function and leading to cellular toxicity. This interaction is a key factor in the compound’s biological effects, including its potential to cause oxidative stress and damage to cellular structures .

Comparison with Similar Compounds

Table 1: Key Properties of Mercury, bis(chloroethyn-1-yl)- and Analogues

Structural and Stability Differences

- In contrast, linear alkyl groups (e.g., CH₃ in Methylmercury chloride) increase volatility and bioavailability .

- Thermal Decomposition: While exact decomposition temperatures for Mercury, bis(chloroethyn-1-yl)- are unavailable, notes that mercury compounds with aromatic or rigid substituents (e.g., phenyl groups) decompose at higher temperatures (>200°C) than alkylmercury compounds (~150°C). This suggests Mercury, bis(chloroethyn-1-yl)- may exhibit greater thermal resistance .

Toxicity and Environmental Impact

- Methylmercury chloride is notorious for biomagnification in aquatic ecosystems, causing brain damage and birth defects . Chloroethynyl groups may reduce bioavailability compared to methyl groups, but mercury’s inherent toxicity persists .

- Environmental Behavior : Unlike Methylmercury chloride, which readily bioaccumulates in fish , Mercury, bis(chloroethyn-1-yl)-’s larger size and lower solubility may limit mobility in water. However, its persistence in sediments or industrial waste streams could pose long-term risks .

Industrial and Regulatory Context

- Applications: Methoxyethyl mercury chloride has been used in biocides, while Methylmercury chloride is restricted due to toxicity .

- Regulatory Status : The U.S. EPA and international guidelines strictly limit mercury compound releases . Mercury, bis(chloroethyn-1-yl)- would fall under these regulations, though its niche synthesis limits environmental detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.